molecular formula C4H12N2O B3317887 3,4-Diaminobutan-1-ol CAS No. 98021-21-7

3,4-Diaminobutan-1-ol

Cat. No.: B3317887
CAS No.: 98021-21-7
M. Wt: 104.15 g/mol
InChI Key: WIYMETYMVDXKRR-UHFFFAOYSA-N
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Description

Significance as a Polyfunctional Amine and Chiral Building Block

3,4-Diaminobutan-1-ol is a fascinating molecule characterized by the presence of three distinct functional groups: a primary alcohol and two primary amines located at adjacent carbon atoms (a vicinal diamine). This polyfunctionality is the bedrock of its utility, allowing it to participate in a wide array of chemical transformations. The amino groups can act as nucleophiles or bases and can be readily derivatized, while the hydroxyl group offers a site for oxidation, esterification, or etherification.

The true power of this compound in organic synthesis, however, lies in its identity as a chiral building block. enamine.net Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry and materials science, as the physiological and material properties of enantiomers can differ dramatically. enamine.net By utilizing enantiomerically pure forms of this compound, chemists can introduce specific stereocenters into larger, more complex molecules with a high degree of control. This is particularly crucial in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. enamine.net

The vicinal diamine motif is a privileged structural element found in numerous natural products and is a key component in the design of catalysts and ligands for asymmetric synthesis. uw.edu.plsioc-journal.cnsnu.ac.krrsc.orgrsc.org Chiral 1,2-diamines and their derivatives have been successfully employed as ligands for transition metals like ruthenium and rhodium in asymmetric hydrogenation and transfer hydrogenation reactions, enabling the enantioselective synthesis of a wide range of chiral molecules. uw.edu.pl

Stereoisomeric Forms and their Academic Relevance

The presence of two stereocenters at positions 3 and 4 of the butanol backbone gives rise to four possible stereoisomers of this compound. These can be grouped into two enantiomeric pairs, (3R,4R) and (3S,4S), and a meso form, (3R,4S) which is superimposable on its mirror image.

StereoisomerConfigurationChirality
(3R,4R)-3,4-Diaminobutan-1-olR at C3, R at C4Chiral
(3S,4S)-3,4-Diaminobutan-1-olS at C3, S at C4Chiral
(3R,4S)-3,4-Diaminobutan-1-olR at C3, S at C4Achiral (meso)
(3S,4R)-3,4-Diaminobutan-1-olS at C3, R at C4Achiral (meso)

The academic relevance of these stereoisomers is profound, particularly in the field of asymmetric synthesis. The enantiomerically pure forms, (3R,4R) and (3S,4S), are highly sought-after as chiral synthons. bldpharm.comicm.edu.plicm.edu.pl For instance, the (3R)-enantiomer is a known building block in medicinal chemistry. The ability to selectively synthesize one enantiomer over the other is a significant area of research, with methods often involving enzymatic resolutions or asymmetric synthetic routes starting from chiral precursors. nih.gov

The stereospecific synthesis of these chiral vicinal diamines is a key challenge and an active area of investigation. snu.ac.kr The precise spatial arrangement of the amino and hydroxyl groups in each stereoisomer dictates its interaction with other chiral molecules, making them invaluable tools for probing and influencing stereochemical outcomes in chemical reactions.

Overview of Key Research Trajectories

The unique structural attributes of this compound have propelled its use across several key research trajectories in contemporary organic chemistry.

Pharmaceutical Synthesis and Medicinal Chemistry:

A primary focus of research involving this compound is its application as a precursor in the synthesis of biologically active molecules and pharmaceutical intermediates. incb.orgacs.org The vicinal diamine moiety is a common feature in many drug candidates. Researchers are actively exploring the incorporation of this building block into novel molecular scaffolds to develop new therapeutic agents. Its ability to introduce chirality is of paramount importance in this field.

Asymmetric Catalysis:

The chiral diamine backbone of this compound makes it an excellent candidate for the development of new chiral ligands and organocatalysts. uw.edu.plrsc.orgrsc.orgsigmaaldrich.com Research in this area focuses on modifying the amino and hydroxyl groups to create tailored catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations. These transformations include reductions, additions, and cycloadditions, which are fundamental operations in the synthesis of complex chiral molecules.

Polymer Chemistry:

The polyfunctional nature of this compound also lends itself to applications in polymer chemistry. The presence of two amine groups and one hydroxyl group allows it to act as a cross-linking agent or a monomer in the synthesis of polyamides, polyurethanes, and other polymers. Research is ongoing to explore how the incorporation of this building block can influence the physical and chemical properties of these materials, potentially leading to the development of new biodegradable or functional polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diaminobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c5-3-4(6)1-2-7/h4,7H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYMETYMVDXKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314758
Record name 3,4-Diamino-1-butanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-21-7
Record name 3,4-Diamino-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98021-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diamino-1-butanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,4 Diaminobutan 1 Ol and Its Stereoisomers

Established Chemical Synthesis Pathways

Traditional chemical syntheses for diamines often involve multi-step sequences starting from readily available precursors. For structures analogous to 3,4-Diaminobutan-1-ol, established pathways frequently rely on the reduction of nitrogen-containing functional groups.

A common strategy for the synthesis of 1,4-diamines is the catalytic hydrogenation of succinonitriles (1,4-dicyanobutanes). For instance, industrial-scale production of 1,4-diaminobutane (B46682) (also known as putrescine) can be achieved through the hydrogenation of succinonitrile, which itself is derived from the addition of hydrogen cyanide to acrylonitrile (B1666552) mdpi.comnih.gov. A similar strategy could be envisioned for a substituted precursor to yield this compound.

Another established method involves the hydrolysis of N,N'-diacetyl-1,4-diaminobutane derivatives, which are prepared by the catalytic hydrogenation of the corresponding succinic acid dinitriles in the presence of acetic anhydride (B1165640) google.com. This pathway offers an alternative route that proceeds through a protected diamine intermediate, which can be beneficial for purification and handling. The final step involves hydrolysis under basic conditions to yield the free diamine google.com. While these methods are robust for simpler diamines, creating the specific substitution pattern and stereochemistry of this compound requires more sophisticated and stereoselective approaches.

Asymmetric Synthesis Approaches for Enantiomeric Purity

Achieving enantiomeric purity is paramount for the application of chiral molecules in pharmaceuticals and other specialized fields. The synthesis of specific stereoisomers of this compound necessitates the use of asymmetric synthesis strategies. These can be broadly categorized into chiral auxiliary-mediated methods and enantioselective catalysis. vcu.edu

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation wikipedia.org. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse wikipedia.orgsigmaaldrich.com.

A prominent example of this strategy involves the use of pseudoephedrine or the more recently developed pseudoephenamine as chiral auxiliaries. harvard.edunih.gov These auxiliaries can be used to form amides, which then undergo highly diastereoselective alkylation reactions. For the synthesis of a this compound precursor, one could envision the alkylation of an enolate derived from a pseudoephenamine amide to introduce a substituent at the alpha position, thereby setting a key stereocenter. nih.gov This method has shown significant improvements in diastereoselectivity, especially in the formation of quaternary stereocenters. harvard.edunih.gov

Oxazolidinones, popularized by David Evans, represent another powerful class of chiral auxiliaries. wikipedia.org An N-acylated oxazolidinone can be used to control the stereochemistry of aldol (B89426) reactions, alkylations, or Diels-Alder reactions. To synthesize a precursor for this compound, a substrate attached to an oxazolidinone auxiliary could undergo a diastereoselective reaction, such as an aldol condensation or a conjugate addition, to install the required stereocenters before the auxiliary is cleaved. wikipedia.org

Table 1: Comparison of Common Chiral Auxiliaries

Chiral Auxiliary Typical Application Key Advantages
Pseudoephedrine/Pseudoephenamine Diastereoselective alkylation of amides High diastereoselectivity, reliable, auxiliary is recoverable. Pseudoephenamine is not subject to regulatory restrictions. harvard.edunih.gov
Oxazolidinones (Evans Auxiliaries) Aldol reactions, alkylations, conjugate additions Excellent stereocontrol, predictable stereochemical outcome, well-established protocols. wikipedia.org

| Camphorsultam (Oppolzer's Sultam) | Aldol reactions, Michael additions, Claisen rearrangements | High diastereoselectivity, crystalline derivatives aid purification. wikipedia.org |

This table provides an interactive comparison of commonly used chiral auxiliaries and their applications in asymmetric synthesis.

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in this field. nih.gov

For the synthesis of chiral diamines, organocatalytic methods such as asymmetric Michael additions can be employed. A simple chiral diamine catalyst, for example, has been successfully used in the asymmetric Michael reaction between cyclic dimedone and α,β-unsaturated ketones, affording products with high yields and excellent enantioselectivities (up to 97% ee) nih.gov. A similar strategy could be adapted to construct the carbon backbone of this compound with the desired stereochemistry.

Transition metal catalysis is another cornerstone of asymmetric synthesis. nih.gov Sequential palladium and rhodium catalysis has been used to create vicinal and 1,3-diamines from hydroxylamine-derived sulfamate (B1201201) esters nih.gov. This process involves a palladium-catalyzed asymmetric allylic amination to form an enantioenriched intermediate, followed by a rhodium-catalyzed intramolecular aziridination and subsequent ring-opening to yield the diamine structure nih.gov. Such advanced catalytic sequences offer powerful routes to complex polyfunctionalized diamines.

Biocatalytic Synthesis and Enzymatic Cascade Reactions

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. This approach offers advantages such as mild reaction conditions (room temperature and pressure, aqueous media) and exceptional stereocontrol. rsc.orgnewschool.edu

A chemoenzymatic approach for the synthesis of the related chiral amino alcohol, (R)-3-aminobutan-1-ol, involves the use of a transaminase enzyme google.com. In this process, a ketone precursor (4-hydroxybutan-2-one) is converted directly into the enantiomerically pure amino alcohol in a single step with high purity (>99%) and optical purity (100% R-isomer) google.com. This highlights the potential of using transaminases to install the amine group at the C3 or C4 position of a suitable keto-alcohol precursor for this compound.

Table 2: Examples of Biocatalytic Approaches to Chiral Amino Alcohols

Enzyme Class Reaction Type Substrate Example Product Example Key Advantage
Transaminase (TAm) Asymmetric amination 4-hydroxybutan-2-one (R)-3-aminobutan-1-ol Direct conversion of a ketone to a chiral amine with high enantiopurity. google.com

| Alcohol Dehydrogenase (ADH) + TAm | Oxidation followed by amination (Cascade) | 1,4-Butanediol | 4-Aminobutan-1-ol | One-pot conversion of a diol to an amino alcohol, overcoming equilibrium limitations. rsc.orgfz-juelich.de |

This interactive table showcases examples of enzymes and enzymatic cascades used in the synthesis of chiral amino alcohols.

Optimization of Reaction Conditions and Process Efficiency

The viability of any synthetic route, whether chemical or biocatalytic, depends on the optimization of reaction conditions to maximize yield, selectivity, and efficiency.

In chemical synthesis, optimization involves systematically varying parameters such as solvent, temperature, catalyst loading, and reagent concentration researchgate.netresearchgate.net. For example, in a Lewis acid-catalyzed reaction, screening different Lewis acids and their stoichiometries can dramatically impact the outcome researchgate.net. The goal is to find a balance that provides high conversion of the starting material and high selectivity for the desired product in the shortest possible time.

In biocatalytic processes, optimization extends to factors influencing enzyme activity and stability, such as pH, temperature, and buffer composition google.com. A crucial aspect of microbial synthesis is cofactor engineering. For example, the production of 1,4-diaminobutane in Escherichia coli was significantly enhanced by optimizing the intracellular supply of the cofactors pyridoxal (B1214274) phosphate (B84403) (PLP) and NADPH, which are essential for the activity of ornithine decarboxylase and other enzymes in the biosynthetic pathway mdpi.comnih.govnih.gov. By overexpressing genes involved in the synthesis of these cofactors, the final product yield was increased by 79% mdpi.comnih.govnih.gov. This strategy of balancing cofactor availability is critical for the efficiency of any whole-cell biocatalytic process aimed at producing compounds like this compound.

Chemical Reactivity and Derivatization Strategies

Reactions Involving Amine Functionalities

The two primary amine groups are nucleophilic and basic, making them susceptible to a variety of reactions common to aliphatic amines. Their proximity in a 1,2-diamine arrangement also opens up specific pathways for the synthesis of cyclic structures.

As nucleophiles, the amine groups of 3,4-Diaminobutan-1-ol readily react with a range of electrophilic compounds. These reactions typically involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Alkylation: The primary amines can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. libretexts.orgopenstax.org However, controlling the degree of alkylation can be challenging, often leading to mixtures of products, including the formation of quaternary ammonium (B1175870) salts through over-alkylation. libretexts.orgopenstax.org To achieve mono-alkylation, a large excess of the diamine is typically required. mnstate.edulumenlearning.com

Acylation: A more controlled reaction involves acylation, where the amines react with acid chlorides or acid anhydrides in a nucleophilic acyl substitution. britannica.comlibretexts.org This reaction is generally rapid and high-yielding, forming stable amide linkages. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which effectively prevents over-acylation. openstax.orglibretexts.org

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is acid-catalyzed and reversible, involving the elimination of a water molecule. libretexts.org The pH must be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to promote the dehydration step. libretexts.org

Table 1: Nucleophilic Reactions of Amine Groups in this compound

Reaction Type Electrophile Reagents/Conditions Expected Product Structure
Alkylation Alkyl Halide (R-X) Excess diamine or controlled stoichiometry Mono-, di-, tri-, or tetra-alkylated amines
Acylation Acid Chloride (R-COCl) Base (e.g., Pyridine, NaOH) N,N'-diacyl derivative

The 1,2-diamine motif is a key structural feature that makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions are typically cyclocondensations where the two adjacent nitrogen atoms react with a bifunctional electrophile to form a stable ring system.

Pyrazine Derivatives: Reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, leads to the formation of substituted tetrahydropyrazines, which can be subsequently oxidized to pyrazines.

Imidazolidine (B613845) Derivatives: Condensation with aldehydes or ketones can yield five-membered imidazolidine rings. The reaction with formaldehyde, for instance, produces an imidazolidine ring fused to the butane (B89635) backbone.

Thiadiazole Derivatives: Treatment with carbon disulfide can lead to the formation of a 1,3,4-thiadiazole (B1197879) precursor after a series of steps. mdpi.com Similarly, reaction with phosgene (B1210022) or its equivalents can be used to synthesize cyclic ureas. britannica.com

Table 2: Heterocycle Synthesis from this compound

Reagent Resulting Heterocycle Class Expected Core Structure
α-Dicarbonyl (e.g., Glyoxal) Tetrahydropyrazine 2-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrazine
Aldehyde (e.g., Formaldehyde) Imidazolidine 2-(2-hydroxyethyl)imidazolidine

The nitrogen atoms of the diamine moiety, along with the oxygen atom of the hydroxyl group, can act as donor atoms, allowing this compound to function as a chelating ligand in coordination chemistry. nih.gov It can coordinate with a variety of transition metal ions to form stable metal complexes. nih.gov Depending on the metal center and reaction conditions, it can act as a bidentate ligand, coordinating through the two nitrogen atoms (N,N), or as a tridentate ligand, involving the two nitrogens and the hydroxyl oxygen (N,N,O). The formation of five- or six-membered chelate rings with the metal ion enhances the thermodynamic stability of these complexes.

Table 3: Potential Coordination Modes of this compound as a Ligand

Metal Ion Example Potential Coordination Mode Donor Atoms Potential Geometry of Complex
Cu(II), Ni(II) Bidentate (N,N) Two Nitrogen atoms Square Planar, Tetrahedral
Co(II), Fe(III) Tridentate (N,N,O) Two Nitrogen atoms, one Oxygen atom Octahedral

Transformations of the Hydroxyl Group

The primary alcohol functionality can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The selectivity of these transformations often requires careful selection of reagents to avoid concurrent reactions at the more nucleophilic amine sites. Protection of the amine groups may be necessary in some synthetic strategies.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. organic-chemistry.org The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. thermofisher.com The reaction is an equilibrium process, and product yields can be increased by removing water or using an excess of one reactant. thermofisher.com

Etherification: The synthesis of ethers from the hydroxyl group can be achieved, for example, through the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide. Care must be taken as the amine groups are also basic and nucleophilic.

Table 4: Reactions of the Hydroxyl Group in this compound

Reaction Type Reagents Conditions Expected Product
Fischer Esterification Carboxylic Acid (R-COOH) Acid catalyst (e.g., H₂SO₄), Heat Ester (R-COO-R')
Acylation Acid Chloride (R-COCl) Base (e.g., Pyridine) Ester (R-COO-R')

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid. Achieving selective oxidation of the hydroxyl group in the presence of the amine functionalities is a significant synthetic challenge, as amines are also susceptible to oxidation. researchgate.net The choice of oxidizing agent and reaction conditions is crucial to control the outcome.

Oxidation to Aldehyde: Milder, more selective oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used for this purpose under anhydrous conditions.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid. However, these harsh conditions are likely to also oxidize the amine groups. A strategy to circumvent this would involve first protecting the amines (e.g., as amides) before carrying out the oxidation of the alcohol.

Table 5: Oxidation of the Hydroxyl Group

Target Product Oxidizing Agent Typical Conditions Notes
3,4-Diaminobutanal Pyridinium chlorochromate (PCC) Anhydrous CH₂Cl₂ Amine groups may require protection.

Chemo- and Stereoselective Transformations of this compound

The trifunctional nature of this compound, possessing two primary amino groups at the C3 and C4 positions and a primary hydroxyl group at the C1 position, presents a unique challenge and opportunity for selective chemical transformations. The development of chemo- and stereoselective strategies is crucial for its effective utilization as a chiral building block in the synthesis of more complex molecules, such as specialized pyrrolidine (B122466) derivatives and other bioactive compounds. Research in this area focuses on differentiating the reactivity of the two amino groups and the hydroxyl group, as well as controlling the stereochemical outcome at its chiral centers.

Chemoselective Transformations

Chemoselectivity in the reactions of this compound involves the preferential reaction of one functional group in the presence of the others. This is typically achieved by exploiting the inherent differences in nucleophilicity and steric hindrance of the amino and hydroxyl groups, or by employing protecting group strategies that temporarily mask certain functionalities.

Selective N-Functionalization: The selective acylation, alkylation, or sulfonylation of one amino group over the other, and over the hydroxyl group, is a key transformation. While specific studies detailing these transformations on unprotected this compound are not extensively documented in readily available literature, general principles of amine chemistry suggest that such selectivity can be challenging. The relative nucleophilicity of the two amino groups is similar, making differentiation difficult without the use of protecting groups.

A common strategy to achieve chemoselectivity involves the regioselective protection of one or more functional groups. For instance, selective protection of the hydroxyl group would allow for subsequent differential functionalization of the two amino groups. Conversely, protection of the amino groups would enable transformations at the hydroxyl terminus.

Cyclization Reactions: The 1,2-diamine motif in this compound makes it a suitable precursor for the synthesis of substituted pyrrolidines through intramolecular cyclization reactions. Such transformations often require the selective activation of the hydroxyl group (e.g., conversion to a leaving group) followed by nucleophilic attack by one of the amino groups. The regioselectivity of this cyclization (i.e., which nitrogen attacks) would be a critical aspect to control.

Stereoselective Transformations

Stereoselective transformations of this compound aim to control the configuration of the existing stereocenters or to introduce new stereocenters with high diastereoselectivity or enantioselectivity.

Diastereoselective Reactions: For a given enantiomer of this compound (e.g., (3R,4S)-3,4-diaminobutan-1-ol), reactions that introduce a new stereocenter can potentially lead to a mixture of diastereomers. Diastereoselective transformations utilize the existing stereochemistry of the molecule to influence the stereochemical outcome of the reaction. For example, in the synthesis of pyrrolidine derivatives from chiral this compound, the cyclization step can proceed with high diastereoselectivity, leading to a specific stereoisomer of the product. While the broader field of diastereoselective synthesis of substituted pyrrolidines is well-established, specific examples starting directly from this compound are not prominently reported.

Enzyme-Catalyzed Resolutions: Enzymatic methods offer a powerful tool for the stereoselective transformation of chiral molecules. Lipases, for instance, are commonly used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. In the context of this compound, an enzymatic approach could potentially be employed to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. Similarly, transaminases could be explored for the stereoselective synthesis of chiral aminobutanol (B45853) derivatives.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Currently, there is a lack of specific published research detailing quantum chemical calculations of the electronic structure and energetics for 3,4-Diaminobutan-1-ol. While general computational chemistry principles suggest that methods like Density Functional Theory (DFT) could be employed to determine properties such as molecular orbital energies, electron density distribution, and thermodynamic stability, specific studies on this compound are not available in the public domain. Such calculations would be valuable for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

There are no specific studies available that focus on the conformational analysis or molecular dynamics simulations of this compound. Theoretical investigations for similar small organic molecules often employ computational methods to explore the potential energy surface and identify stable conformers. Molecular dynamics simulations could provide insights into the dynamic behavior of this compound in various environments, its hydrogen-bonding networks, and interactions with solvents or biological macromolecules. However, research documenting such simulations for this particular compound has not been found. One source suggests the potential for using molecular dynamics with force fields like OPLS-AA to analyze hydrogen-bonding networks, but does not present any results of such a study.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Detailed computational predictions of spectroscopic parameters such as NMR and IR spectra for this compound are not present in the available scientific literature. In principle, quantum chemical calculations can be used to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. These theoretical data, when compared with experimental spectra, can aid in structural elucidation and conformational assignment. While various computational methods and software exist for these predictions, their specific application to this compound has not been reported.

Elucidation of Reaction Mechanisms

No specific computational studies elucidating the reaction mechanisms involving this compound have been found in the reviewed literature. Theoretical chemistry plays a crucial role in understanding reaction pathways, transition states, and activation energies. For a molecule like this compound, with its multiple functional groups (two amines and a hydroxyl group), computational studies could clarify its reactivity in various chemical transformations, such as nucleophilic substitution, condensation, or oxidation reactions. However, at present, there is no published research detailing such mechanistic investigations.

Advanced Analytical Techniques for Characterization and Purity Assessment

Chromatographic Separations: HPLC, GC-MS, LC-MS

Chromatographic techniques are fundamental for separating 3,4-diaminobutan-1-ol from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.

Method Development for Polyfunctional Amines

The analysis of polyfunctional amines like this compound presents unique challenges due to their polarity and often weak ultraviolet (UV) absorbance. Consequently, method development is a critical step to achieve adequate retention, resolution, and detection.

A common strategy involves pre-column derivatization to attach a chromophoric or fluorophoric tag to the amine groups. This enhances detection by UV-Visible or fluorescence detectors. Reagents like dansyl chloride are frequently used, reacting with primary and secondary amines to yield highly fluorescent derivatives that can be separated using reversed-phase HPLC. Another approach uses benzoyl chloride for derivatization, allowing for the analysis of benzoylated polyamines.

For methods coupled with mass spectrometry (LC-MS), derivatization may not be necessary. LC-MS/MS can be used as a confirmatory technique or for direct analysis. In such cases, reversed-phase columns (e.g., C18) are often employed, but the polar nature of small amines can lead to poor retention. To overcome this, ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) may be utilized. A protocol for analyzing polyamines without derivatization utilizes reversed-phase LC with heptafluorobutyric acid as a volatile ion-pairing agent, which is compatible with mass spectrometry.

Table 1: Example HPLC Conditions for Polyfunctional Amine Analysis
ParameterMethod 1: Dansyl Chloride DerivatizationMethod 2: Benzoylation
Compound Class Biogenic AminesPolyamines (Putrescine, Cadaverine, etc.)
Derivatizing Agent Dansyl ChlorideBenzoyl Chloride
Column C18 Reversed-PhaseC18 Reversed-Phase
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water Gradient
Detection Diode Array Detector (DAD)UV Detector (229 nm)
Application Quantification in Food MatricesQuantification of Standards

Chiral Chromatography for Enantiomeric Excess Determination

As this compound possesses a chiral center at the C3 position, determining the enantiomeric excess (e.e.) is crucial for applications where stereochemistry is important. Chiral HPLC is the most common technique for this determination.

Direct separation of the enantiomers can be attempted on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely used and can separate a broad range of chiral compounds. However, for small, polar molecules like amino alcohols, direct analysis can be challenging due to poor interaction with the CSP and the lack of a strong chromophore for UV detection.

An alternative and often more successful approach is indirect separation. This involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (typically C18). Common CDAs for amines include OPA (o-phthalaldehyde) combined with a chiral thiol, or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). For amino alcohols, cyanuric chloride-based activated chiral reagents have also been successfully used to form diastereomeric derivatives separable by RP-HPLC.

Table 2: Strategies for Chiral Separation of Amines and Amino Alcohols
MethodPrincipleDerivatizing Agent ExampleColumn TypeDetectionReference
Direct Enantiomers separated on a chiral stationary phase.NoneChiral (e.g., Polysaccharide-based)UV, MS
Indirect Racemate converted to diastereomers, then separated.(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC)Achiral (e.g., C18)UV, Fluorescence
Indirect Racemate converted to diastereomers, then separated.NBD-ClChiral (Polysaccharide-based)UV, Fluorescence

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide critical data on the carbon-hydrogen framework. While experimental spectra for this compound are not widely published, its spectrum can be reliably predicted based on the known chemical shifts of similar structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the two amine groups (-NH₂) and the hydroxyl group (-OH) would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The protons on the carbon backbone (CH₂, CH) would appear as multiplets due to spin-spin coupling with adjacent protons, providing definitive evidence of the compound's connectivity.

¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals, corresponding to the four non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups; the carbon bonded to the hydroxyl group (C1) would be the most downfield-shifted among the sp³ carbons, while the carbons bonded to the amino groups (C3, C4) would also be shifted downfield relative to a standard alkane.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
C1 (-CH₂OH)~3.6~61
C2 (-CH₂-)~1.6~35
C3 (-CH(NH₂)-)~2.9~52
C4 (-CH₂(NH₂))~2.7~45
-OH Broad, variable-
-NH₂ (C3)Broad, variable-
-NH₂ (C4)Broad, variable-

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong band in the 3200-3600 cm⁻¹ region would indicate the overlapping stretching vibrations of the O-H (alcohol) and N-H (amine) bonds. Other significant peaks would include C-H stretching from the alkane backbone just below 3000 cm⁻¹, N-H bending vibrations around 1600 cm⁻¹, and a C-O stretching vibration in the 1050-1150 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Bond VibrationIntensity
3200 - 3600O-H and N-H stretchStrong, Broad
2850 - 2960C-H stretch (alkane)Medium to Strong
~1600N-H bend (scissoring)Medium
1050 - 1150C-O stretchStrong

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₁₂N₂O), the molecular weight is 104.15 g/mol . In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 104. Common fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen) and dehydration. A prominent peak at m/z 86 ([M-18]⁺) corresponding to the loss of a water molecule is highly probable. Other significant fragments could arise from the loss of amino groups or cleavage of the butyl chain. For example, the isomer 4-amino-1-butanol (B41920) shows a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment.

Circular Dichroism (CD) for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful optical technique used to investigate chiral molecules. While the intrinsic CD signal of a small molecule like this compound may be weak, its enantiomeric excess can be determined with high sensitivity through induced CD signals.

This advanced method involves the formation of a diastereomeric complex between the chiral amine and a chiral or achiral sensing molecule, which then produces a distinct CD signal. For instance, mixing a chiral amine with enantiopure BINOL (1,1'-bi-2-naphthol) and an achiral boronic acid can create a three-component assembly that yields a unique CD spectrum for each enantiomer of the amine. The sign and intensity of the resulting CD signal can be directly correlated to the absolute configuration and enantiomeric purity of the amine. Another approach involves the derivatization of the amine to form an imine, which then coordinates to a metal complex, such as Cu(I) or Fe(II), to generate a CD-active charge-transfer band. These methods allow for the rapid and accurate determination of enantiomeric excess, making them valuable tools in asymmetric synthesis.

X-ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure of a compound. Crucially, for chiral molecules such as this compound, single-crystal X-ray diffraction is the most reliable method for determining the absolute configuration of its stereocenters.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the analyte with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be deduced, revealing the complete molecular structure.

For the determination of absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is exploited. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) are equal. The differences in intensity between these Bijvoet pairs can be measured and used to determine the absolute stereochemistry of the molecule. While this effect is more pronounced for heavier atoms, modern diffractometers and computational methods allow for the determination of absolute configuration even for molecules containing only light atoms like carbon, nitrogen, and oxygen.

Illustrative Case Study: (1R,2R)-N¹-(2-((Diphenylphosphino)methyl)phenyl)-N²-((R)-1-(pyridin-2-yl)ethyl)cyclohexane-1,2-diamine

In such studies, a suitable single crystal of the compound is grown and subjected to X-ray diffraction analysis. The resulting data allows for the complete structural elucidation and confirmation of the absolute stereochemistry of the chiral centers.

Table 1: Representative Crystallographic Data

ParameterValue
Chemical FormulaC₃₈H₄₁N₃P
Formula Weight574.71
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)10.987(4)
α (°)90
β (°)108.98(3)
γ (°)90
Volume (ų)1624.8(11)
Z2
Calculated Density (g/cm³)1.176
Absorption Coefficient (mm⁻¹)0.125
F(000)616
Flack Parameter0.02(4)

Note: The data presented in this table is representative of a typical crystallographic analysis of a chiral diamine derivative and is for illustrative purposes.

The refinement of the crystal structure results in the determination of all atomic coordinates, from which precise bond lengths and angles can be calculated. The Flack parameter is a critical value in determining the absolute configuration of a chiral, non-centrosymmetric crystal structure. A value close to zero indicates that the determined absolute configuration is correct.

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C1-C21.534(3)
C1-N11.472(3)
C2-N21.475(3)
N1-C1-C2-N2-55.8(2)
C1-C2-C3-C456.1(3)

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the steric and electronic properties of this compound and its derivatives. It provides a solid foundation for structure-activity relationship studies and for the rational design of new molecules with specific biological or chemical properties. Furthermore, the confirmed absolute configuration is essential for applications where stereoisomeric purity is critical.

Applications of 3,4 Diaminobutan 1 Ol in Specialized Chemical Fields

Role as Chiral Ligands in Asymmetric Catalysis

Chiral vicinal diamines are important structural motifs in the design of ligands for asymmetric catalysis, a field focused on synthesizing specific enantiomers of chiral molecules. nih.govua.es These ligands coordinate with a metal center to create a chiral environment, enabling the catalyst to selectively produce one enantiomer over the other in a chemical reaction. sigmaaldrich.com The effectiveness of these catalysts is often measured by the enantiomeric excess (ee), which indicates the purity of the desired enantiomer.

Derivatives of 3,4-Diaminobutan-1-ol can be synthesized to function as such chiral ligands. The two adjacent amine groups chelate effectively to transition metals like palladium, rhodium, or copper, while the inherent chirality dictates the spatial arrangement of the catalytic complex. nih.govnih.govnih.gov The hydroxyl group provides an additional site for modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions. chemrxiv.org

Functionalized chiral ligands are crucial in numerous asymmetric transformations, including allylic alkylations, Henry reactions, and various coupling reactions. nih.govnih.govbeilstein-journals.org For instance, in palladium-catalyzed asymmetric allylic alkylation, chiral ligands derived from diamines can achieve high enantioselectivity, often exceeding 90% ee. nih.govnih.gov The specific structure of the ligand, including the stereochemistry and the nature of its substituents, has a strong effect on the reaction's outcome. nih.govbeilstein-journals.org

Catalyst SystemAsymmetric ReactionEnantiomeric Excess (ee)Reference Finding
Palladium / Chiral Diamine-derived LigandAllylic AlkylationUp to 92%Supported phosphine (B1218219) ligands derived from chiral diazaphospholanes, which contain a diamine-like structure, have demonstrated high enantiomeric excess in Pd-catalyzed reactions, matching solution-phase results. nih.govnih.gov
Copper(II) / Imidazolidin-4-one (B167674) LigandHenry ReactionUp to 97%Copper complexes with chiral ligands based on imidazolidin-4-one derivatives, which possess a diamine backbone, show very high enantioselectivity that is dependent on the ligand's relative configuration. beilstein-journals.org
Rhodium(II) / Carboxylate CatalystIntramolecular AziridinationHigh DiastereoselectivitySequential catalysis using palladium for asymmetric amination followed by rhodium-catalyzed cyclization allows for the synthesis of complex polyamine structures from racemic starting materials. nih.gov
Table 1: Representative Performance of Chiral Diamine-Based Ligands in Asymmetric Catalysis.

Precursor in Polymer Chemistry and Materials Science

The bifunctional nature of this compound, possessing two amine groups and one hydroxyl group, makes it a valuable monomer for synthesizing functional polymers. These polymers can have tailored properties for specialized applications in materials science.

Polyamides are a major class of polymers known for their high strength and thermal stability. nih.gov They are typically synthesized through the condensation reaction of a diamine with a dicarboxylic acid. knowingfabric.comuobaghdad.edu.iq The use of this compound as the diamine monomer introduces a pendant hydroxyl group along the polymer backbone. These hydroxyl groups can serve several purposes:

Increased Hydrophilicity : The presence of -OH groups can increase the polymer's affinity for water, altering its solubility and moisture-wicking properties.

Reactive Sites : The hydroxyl groups provide sites for post-polymerization modification, allowing for the grafting of other molecules to create functional materials with specific properties.

Improved Adhesion : The polar hydroxyl groups can enhance the adhesion of the polyamide to various substrates.

Altered Interchain Interactions : The potential for hydrogen bonding via the hydroxyl groups can influence the polymer's chain packing, crystallinity, and mechanical properties. ncl.res.in

The synthesis can be carried out through various methods, including melt polycondensation or solution polymerization. wur.nlacademie-sciences.fr A direct catalytic dehydrogenation of diols and diamines has also been reported as a cleaner, high-atomic-economy method for producing polyamides, avoiding the need for stoichiometric activation reagents. nih.gov

Polymer TypeMonomersKey Feature from this compoundPotential Application
Functional PolyamideThis compound and a Dicarboxylic Acid (e.g., Sebacic Acid)Pendant hydroxyl groupsBiocompatible materials, functional fibers, membranes
Modified Polyhydroxyalkanoate (PHA)Poly-3-hydroxybutyrate (PHB) and this compoundFormation of functionalized oligomers via aminolysisBiomedical surface modification, drug delivery
Table 2: Synthesis of Functional Polymers Using Diamine Precursors.

Epoxy resins are thermosetting polymers that are converted into a hard, rigid, three-dimensional network through a process called curing. epo.org This process requires a chemical hardener, or curing agent, that reacts with the epoxide groups of the resin. m-chemical.co.jp Diamines are a common class of curing agents, as the active hydrogen atoms on the nitrogen react to open the epoxide ring. threebond.co.jp

This compound can function as an effective curing agent for epoxy resins. google.com Its two primary amine groups provide multiple reactive sites for cross-linking with the epoxy polymer chains. The general reaction involves the nucleophilic attack of the amine's nitrogen on the carbon of the epoxide ring, leading to ring-opening and the formation of a new hydroxyl group and a carbon-nitrogen bond. threebond.co.jp

The presence of the inherent hydroxyl group in the this compound molecule can influence the curing process and the final properties of the thermoset material. It may participate in the reaction at higher temperatures or contribute to the hydrogen-bonding network within the cured resin, potentially enhancing properties such as thermal stability and chemical resistance. science.gov Diamine curing agents are versatile and can be used in various applications, including coatings, adhesives, and composite materials. google.comscience.gov

Contribution to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, metal coordination, or hydrophobic forces. The structure of this compound, with its multiple hydrogen bond donors (two -NH₂ groups, one -OH group) and acceptors (two nitrogen atoms, one oxygen atom), makes it an excellent building block for designing supramolecular assemblies. nih.gov

This molecule can participate in the formation of:

Hydrogen-Bonded Networks : It can form extensive one-, two-, or three-dimensional networks through self-assembly or co-assembly with other complementary molecules.

Host-Guest Complexes : It can act as a guest molecule, fitting into the cavity of a larger host molecule (e.g., a cyclodextrin (B1172386) or calixarene), where its functional groups can interact with the interior of the host. beilstein-journals.org

Metal-Organic Frameworks (MOFs) : The diamine functionality can coordinate to metal ions, serving as a linker to build porous, crystalline frameworks with potential applications in gas storage, separation, and catalysis.

The defined stereochemistry and spatial arrangement of its functional groups allow for precise control over the structure of the resulting supramolecular architecture. Vicinal diamines are recognized as important components in the construction of these complex systems. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Pathways

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. For 3,4-diaminobutan-1-ol, future research is likely to focus on developing novel and sustainable synthetic pathways that improve upon existing methods, such as the reduction of 3,4-dinitrobutan-1-ol. Key areas of exploration will include biocatalysis, asymmetric catalysis, and the use of green reagents.

Chemoenzymatic approaches, for instance, offer a highly selective and sustainable route to chiral amino alcohols. The use of transaminase enzymes to convert keto alcohols into chiral amino alcohols has been successfully demonstrated for structurally similar compounds and represents a promising strategy for the enantiomerically pure synthesis of this compound. google.com This enzymatic approach often proceeds under mild reaction conditions and can offer high enantioselectivity, reducing the need for chiral resolutions.

Furthermore, asymmetric catalysis provides another powerful tool for the stereocontrolled synthesis of this compound. Drawing parallels from the synthesis of other chiral amino alcohols, the development of catalysts that can facilitate the asymmetric reduction of a corresponding amino ketone or the asymmetric amination of an unsaturated alcohol could provide direct and efficient access to specific stereoisomers of the target molecule.

The principles of green chemistry will also guide the development of new synthetic routes. This includes the use of renewable starting materials, safer solvents, and catalytic processes that minimize waste generation. For example, the direct amination of diols or the use of visible-light photoredox catalysis for C-N bond formation are emerging areas that could be adapted for the synthesis of this compound.

Expanding Derivatization Chemistry for New Functional Molecules

The presence of two primary amine groups and a hydroxyl group makes this compound an ideal scaffold for derivatization to create a diverse range of new functional molecules. Future research will undoubtedly focus on exploring these derivatization possibilities to synthesize compounds with tailored properties for various applications, including pharmaceuticals and materials science.

The amino groups can readily undergo reactions such as acylation, alkylation, and arylation to introduce a wide variety of substituents. This allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in areas like ligand design for catalysis or the development of bioactive compounds. For instance, the synthesis of N-Alkyl-N-arylputrescines has been demonstrated using this compound as a precursor, highlighting its utility as a building block in medicinal chemistry.

The hydroxyl group adds another layer of functionality, enabling esterification, etherification, and other transformations. This opens up possibilities for creating bifunctional molecules with distinct reactive sites. For example, derivatization of the hydroxyl group could be used to attach the molecule to a solid support for applications in solid-phase synthesis or catalysis.

The development of one-pot, multi-component reactions involving this compound could also lead to the efficient synthesis of complex heterocyclic structures. The vicinal diamine motif is a precursor to various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, advanced computational methods like Density Functional Theory (DFT) can provide valuable insights into its structural, electronic, and reactive properties, thereby guiding experimental efforts.

DFT calculations can be employed to predict the preferred conformations of this compound and its derivatives, which is crucial for understanding their interactions with biological targets or their role in catalysis. By calculating molecular orbitals (HOMO and LUMO energies), one can predict the molecule's reactivity and potential reaction pathways. nih.gov Such computational studies can help in the rational design of new derivatives with enhanced properties.

Furthermore, computational modeling can be used to simulate the interaction of this compound-based ligands with metal centers, aiding in the design of novel catalysts with improved activity and selectivity. For instance, understanding the coordination chemistry of the vicinal diamine moiety can inform the development of catalysts for asymmetric transformations.

In the context of materials science, computational simulations can predict the properties of polymers or other materials incorporating this compound. This can include predicting mechanical strength, thermal stability, and other important material characteristics, thus accelerating the discovery of new materials with desired functionalities.

Innovations in Catalysis and Materials Applications

The unique structural features of this compound make it a promising candidate for innovative applications in both catalysis and materials science.

In catalysis, the chiral vicinal diamine core is a well-established ligand motif for a variety of metal-catalyzed asymmetric reactions. Future research will likely explore the use of this compound and its derivatives as chiral ligands in reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The presence of the hydroxyl group offers a handle for immobilizing these catalysts on solid supports, facilitating catalyst recovery and reuse, which is a key aspect of sustainable chemistry.

In materials science, the difunctional nature of this compound makes it an excellent building block for the synthesis of novel polymers. The two amine groups can react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group can be used for the formation of polyesters or polyurethanes. The incorporation of this chiral diamino alcohol into polymer backbones could lead to materials with unique properties, such as chirality-induced self-assembly or enhanced biodegradability. For example, diamines are known to act as cross-linking agents in polymer chemistry, improving the mechanical properties of materials. chemicalbook.com

The use of diamino alcohols as curing agents for epoxy resins is another area with potential for innovation. The vicinal diamine structure can impart specific properties to the cured epoxy, such as improved thermal stability and mechanical strength. Research into the performance of this compound as a curing agent could lead to the development of advanced epoxy-based materials for a range of applications.

Q & A

Q. What are the recommended safety protocols for handling and storing 3,4-Diaminobutan-1-ol in laboratory settings?

Methodological Answer:

  • Handling Precautions:
    • Avoid skin/eye contact and inhalation of vapors. Use fume hoods for ventilation and wear nitrile gloves, lab coats, and safety goggles .
    • Use spark-proof tools to prevent electrostatic discharge near the compound .
  • Storage Conditions:
    • Store in tightly sealed containers under dry, well-ventilated conditions.
    • Avoid exposure to moisture and high temperatures to prevent decomposition .
Parameter Recommendation
Container SealingTightly closed
VentilationWell-ventilated area
TemperatureRoom temperature (20–25°C)
Leak PreventionSecondary containment recommended

Q. How can researchers ensure accurate characterization of this compound’s purity during synthesis?

Methodological Answer:

  • Analytical Techniques:
    • Chromatography: Use HPLC or GC-MS with polar stationary phases (e.g., C18 columns) to resolve polar amino alcohol derivatives.
    • Spectroscopy: Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm structure (e.g., amine proton signals at δ 1.5–3.0 ppm and hydroxyl protons at δ 4.5–5.5 ppm).
    • Elemental Analysis: Validate molecular formula (C4_4H12_{12}N2_2O) via combustion analysis.

Advanced Research Questions

Q. How can thermodynamic models resolve contradictions in solubility data for this compound across different solvent systems?

Methodological Answer:

  • Experimental Design:
    • Measure solubility in varying solvents (e.g., water, ethanol, DMSO) at controlled temperatures (10–50°C).
    • Use dynamic light scattering (DLS) to detect aggregation in nonpolar solvents.
  • Model Selection:
    • For moderately nonideal systems, apply the Wilson equation (suitable for hydrogen-bonding systems).
    • For strongly nonideal mixtures (e.g., limited miscibility), use the Renon-Prausnitz model with nonrandomness parameter α12\alpha_{12} to account for local composition effects .
Model Key Parameter Applicability
Wilson EquationΛ12\Lambda_{12}Moderate nonideality
Renon-Prausnitz Modelα12\alpha_{12}Strong nonideality, phase separation

Q. What experimental strategies mitigate instability of this compound in aqueous solutions during kinetic studies?

Methodological Answer:

  • Stabilization Methods:
    • Adjust pH to 6–8 using phosphate buffers to minimize amine oxidation.
    • Add antioxidants (e.g., 0.1% BHT) or conduct experiments under inert atmospheres (N2_2/Ar).
  • Monitoring Degradation:
    • Track UV-Vis absorbance at 220–280 nm for byproduct formation.
    • Use LC-MS to identify degradation products (e.g., imine or carbonyl derivatives).

Q. How can researchers reconcile discrepancies in reaction kinetics data for this compound under varying catalytic conditions?

Methodological Answer:

  • Controlled Variable Testing:
    • Isolate effects of temperature, catalyst loading (e.g., Pd/C vs. Raney Ni), and solvent polarity.
    • Use Arrhenius plots to compare activation energies across conditions.
  • Data Validation:
    • Replicate experiments with internal standards (e.g., deuterated analogs) to confirm reproducibility.
    • Apply multivariate regression to identify dominant factors (e.g., solvent dielectric constant).

Q. What computational approaches predict the behavior of this compound in multicomponent liquid mixtures?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Parameterize force fields (e.g., OPLS-AA) using quantum mechanical data (DFT/B3LYP).
    • Analyze hydrogen-bonding networks and cluster formation in water-ethanol mixtures.
  • COSMO-RS Modeling:
    • Predict activity coefficients and phase equilibria for ternary systems (e.g., this compound/water/acetone) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.